molecular formula C24H26ClNO6 B13768002 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylethylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, hydrochloride CAS No. 55165-28-1

5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylethylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, hydrochloride

Cat. No.: B13768002
CAS No.: 55165-28-1
M. Wt: 459.9 g/mol
InChI Key: LNNSWVQGTLENTF-UHFFFAOYSA-N
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Description

5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylethylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, hydrochloride is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylethylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, hydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core benzopyran structure, followed by the introduction of the furo group and the benzylethylamino side chain. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylethylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific functional groups targeted.

    Substitution: The benzylethylamino side chain can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylethylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific receptors.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylethylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5H-Furo(3,2-g)(1)benzopyran-5-one, 3-(3,5-dihydroxyphenyl)-2,3,6,7-tetrahydro-4-hydroxy-7-(4-hydroxy-2-methoxyphenyl)-2-(4-hydroxyphenyl)-9-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-, (2R,3S,7S)-
  • 5H-Furo(3,2-g)(1)benzopyran-5-one, 2,3,6-triphenyl-9-(2-phenylacetyl)-

Uniqueness

What sets 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylethylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, hydrochloride apart from similar compounds is its specific combination of functional groups and its ability to form stable hydrochloride salts. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications.

Properties

CAS No.

55165-28-1

Molecular Formula

C24H26ClNO6

Molecular Weight

459.9 g/mol

IUPAC Name

benzyl-ethyl-[2-hydroxy-3-(4-hydroxy-2-methyl-5-oxofuro[3,2-g]chromen-9-yl)oxypropyl]azanium;chloride

InChI

InChI=1S/C24H25NO6.ClH/c1-3-25(12-16-7-5-4-6-8-16)13-17(26)14-30-24-22-18(11-15(2)31-22)21(28)20-19(27)9-10-29-23(20)24;/h4-11,17,26,28H,3,12-14H2,1-2H3;1H

InChI Key

LNNSWVQGTLENTF-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC1=CC=CC=C1)CC(COC2=C3C(=C(C4=C2OC=CC4=O)O)C=C(O3)C)O.[Cl-]

Origin of Product

United States

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